

Application Notes and Protocols: Calcium Imaging Assay Using ASP7663

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing **ASP7663**, a selective TRPA1 agonist, in a calcium imaging assay to monitor intracellular calcium mobilization. This document is intended for researchers, scientists, and drug development professionals working in areas such as sensory biology, pharmacology, and drug discovery.

Introduction

ASP7663 is an orally active and selective agonist for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel that plays a crucial role in nociception, inflammation, and respiratory and gut motility. Upon activation, TRPA1 allows the influx of cations, including calcium (Ca2+), into the cell, leading to depolarization and downstream signaling events.[3] Calcium imaging is a widely used technique to measure changes in intracellular Ca2+ concentration, providing a functional readout of TRPA1 channel activation.[4][5][6] This protocol describes the use of **ASP7663** to induce a calcium response in cells expressing TRPA1, which can be quantified using a fluorescent calcium indicator.

Principle of the Assay

The assay is based on the ability of **ASP7663** to selectively bind to and activate TRPA1 channels expressed on the plasma membrane of cells. This activation leads to an influx of extracellular calcium into the cytoplasm. The resulting increase in intracellular calcium



concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7][8] The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration and serves as a measure of TRPA1 channel activity.

Materials and Reagents

- Compound: ASP7663 (Tocris Bioscience, Cat. No. 5178 or equivalent)
- · Cell Lines:
 - HEK293 cells stably expressing human, rat, or mouse TRPA1.
 - QGP-1 cells (human pancreatic carcinoid cell line) endogenously expressing TRPA1.[1][3]
 [9]
 - Non-transfected HEK293 cells (as a negative control).[10]
- Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or other suitable calcium indicators (e.g., Fura-2 AM, Calcium Green-1).[6][7]
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Pluronic F-127: To aid in the dispersion of the AM ester dye.
- Probenecid (optional): An anion exchange inhibitor that can reduce the leakage of the deesterified dye from the cells.
- TRPA1 Antagonist (optional for validation): HC-030031 (Tocris Bioscience, Cat. No. 2896 or equivalent).[10]
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Fluorescence plate reader or a fluorescence microscope equipped with appropriate filters for the chosen calcium indicator (e.g., excitation ~490 nm and emission ~520 nm for Fluo-4).[7]



Quantitative Data Summary

The following tables summarize the potency of **ASP7663** in inducing calcium influx in different cell lines.

Table 1: EC50 Values of ASP7663 for TRPA1 Activation in HEK293 Cells

Cell Line	EC50 (μM)	95% Confidence Interval	Reference
HEK293 expressing human TRPA1	0.51	0.40–0.66	[1]
HEK293 expressing rat TRPA1	0.54	0.41–0.72	[1]
HEK293 expressing mouse TRPA1	0.50	0.41–0.63	[1]

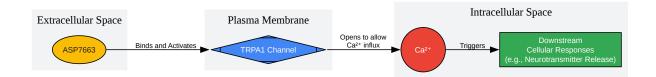
Table 2: EC50 Value of ASP7663 for 5-HT Release from QGP-1 Cells

Cell Line	EC50 (μM)	95% Confidence Interval	Reference
QGP-1	72.5	52.6–99.9	[1]

Signaling Pathway

The activation of the TRPA1 channel by **ASP7663** initiates a signaling cascade that begins with the influx of calcium ions. This increase in intracellular calcium can trigger various downstream cellular responses, including the release of neurotransmitters and hormones.





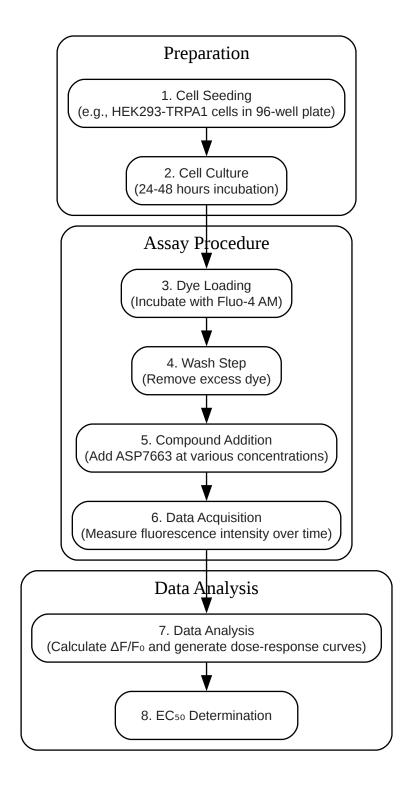
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Caption: **ASP7663** activates the TRPA1 channel, leading to Ca²⁺ influx and cellular responses.

Experimental Workflow

The following diagram outlines the key steps involved in performing the calcium imaging assay with ASP7663.





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Caption: Workflow for the ASP7663 calcium imaging assay.

Detailed Experimental Protocols



Cell Preparation

- · Cell Seeding:
 - One to two days prior to the assay, seed the TRPA1-expressing cells (e.g., HEK293-hTRPA1) into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment. A typical seeding density for HEK293 cells is 40,000-80,000 cells per well in a 96-well plate.
 - Include wells with non-transfected cells as a negative control to assess for off-target effects of ASP7663.[10]
- Cell Culture:
 - Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.

Calcium Indicator Dye Loading

- · Prepare Loading Buffer:
 - \circ Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 μ M is typically used.
 - First, dissolve the Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1-5 mM).
 - Dilute the Fluo-4 AM stock solution in the assay buffer (HBSS with 20 mM HEPES).
 - To aid in dye solubilization, an equal volume of 20% Pluronic F-127 in DMSO can be added to the Fluo-4 AM stock before dilution in the assay buffer.
 - If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
- Dye Loading:
 - Remove the cell culture medium from the wells.
 - Gently wash the cells once with the assay buffer.
 - Add the prepared loading buffer to each well (e.g., 100 μL for a 96-well plate).



- Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time may need to be determined empirically.
- Wash Step:
 - After incubation, remove the loading buffer.
 - Wash the cells 2-3 times with the assay buffer to remove any extracellular dye.
 - After the final wash, leave a final volume of assay buffer in each well (e.g., 100 μL for a 96-well plate).

Compound Treatment and Data Acquisition

- Prepare ASP7663 Solutions:
 - Prepare a stock solution of ASP7663 in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the ASP7663 stock solution in the assay buffer to achieve the
 desired final concentrations for the dose-response curve. It is recommended to prepare
 these solutions at a higher concentration (e.g., 2x or 5x) than the final desired
 concentration to account for dilution upon addition to the wells.
- Data Acquisition:
 - Place the plate in a fluorescence plate reader or on a fluorescence microscope.
 - Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
 - Establish a baseline fluorescence reading for a few seconds before adding the compound.
 - Add the ASP7663 dilutions to the respective wells.
 - Immediately start recording the fluorescence intensity over time. The recording duration can range from a few minutes to longer, depending on the desired kinetic information.



 For antagonist studies, pre-incubate the cells with the antagonist (e.g., HC-030031) for 10-20 minutes before adding ASP7663.[10]

Data Analysis

- Calculate Fluorescence Change:
 - The change in fluorescence is typically expressed as the ratio $\Delta F/F_0$, where:
 - $\Delta F = F F_0$ (F is the fluorescence at any given time, and F_0 is the baseline fluorescence before compound addition).
 - F₀ is the average fluorescence intensity of the baseline reading.
- Generate Dose-Response Curves:
 - Plot the peak $\Delta F/F_0$ values against the corresponding concentrations of **ASP7663**.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of **ASP7663** that elicits a half-maximal response.

Troubleshooting

- Low Signal-to-Noise Ratio:
 - Optimize cell seeding density.
 - Increase the concentration of the calcium indicator dye or the loading time.
 - Ensure the assay buffer is at the correct pH and temperature.
- High Background Fluorescence:
 - Ensure complete removal of extracellular dye by performing thorough washes.
 - Check for autofluorescence from the compound or the plate.
- Cell Detachment:



- Use coated plates (e.g., with poly-D-lysine) to improve cell adherence.
- Be gentle during the washing steps.
- No Response to ASP7663:
 - Confirm TRPA1 expression in the cell line.
 - Verify the activity of the ASP7663 compound.
 - Check for issues with the dye loading procedure.

By following these detailed protocols, researchers can effectively utilize **ASP7663** to study TRPA1 activation and its downstream effects on intracellular calcium signaling.

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